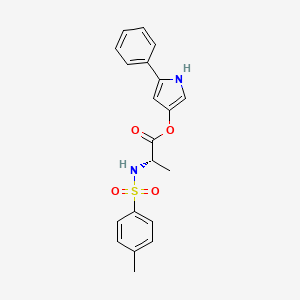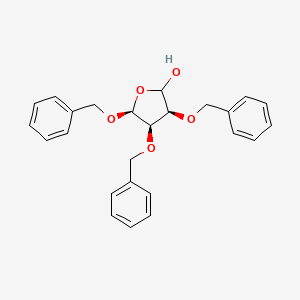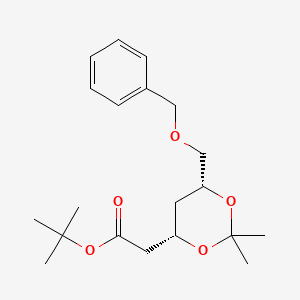
2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a tert-butyl ester group and a phenylmethyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester typically involves multiple steps. One common method starts with the protection of hydroxyl groups using isopropylidene and benzyl groups. The reaction conditions often involve the use of solvents like methylene chloride and reagents such as pyridine and acetyl chloride. The mixture is stirred at room temperature, followed by the addition of water to separate the organic layer. The organic layer is then dried over anhydrous magnesium sulfate and distilled under reduced pressure to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
化学反应分析
Types of Reactions
2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert specific functional groups into simpler forms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new esters or ethers.
科学研究应用
2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- D-erythro-Hexonic acid, 2,4-dideoxy-3,5-O-(1-methylethylidene)-, 1,1-dimethylethyl ester, 6-acetate
- D-erythro-Hexonic acid, 2,4-dideoxy-3,5-O-(1-methylethylidene)-6-S-(5-methyl-1,3,4-thiadiazol-2-yl)-6-thio-, 1,1-dimethylethyl ester
Uniqueness
What sets 2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester apart from similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications where other compounds may not be as effective.
属性
IUPAC Name |
tert-butyl 2-[(4S,6R)-2,2-dimethyl-6-(phenylmethoxymethyl)-1,3-dioxan-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-19(2,3)25-18(21)12-16-11-17(24-20(4,5)23-16)14-22-13-15-9-7-6-8-10-15/h6-10,16-17H,11-14H2,1-5H3/t16-,17+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZGRQGZMVLHLI-DLBZAZTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)COCC2=CC=CC=C2)CC(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H](C[C@@H](O1)COCC2=CC=CC=C2)CC(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141708.png)

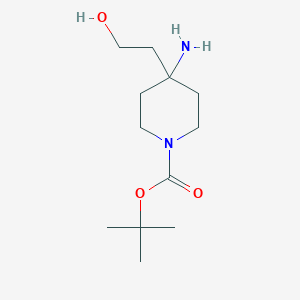
![D-Glucose, 2-deoxy-2-[[1-oxo-3-[(1-oxo-9-phenylnonyl)oxy]tetradecyl]amino]-, 3-benzenenonanoate 4-(hydrogen sulfate), (S)-](/img/structure/B1141716.png)
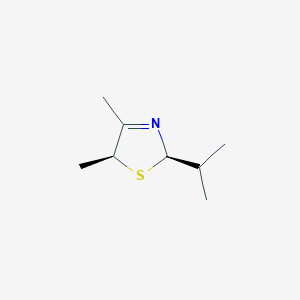
![(4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B1141719.png)

